molecular formula C8H8N2O2S B7903300 3-Methyl-4-nitrothiobenzamide CAS No. 886364-22-3

3-Methyl-4-nitrothiobenzamide

Cat. No.: B7903300
CAS No.: 886364-22-3
M. Wt: 196.23 g/mol
InChI Key: QNPFIXDGSZDAGC-UHFFFAOYSA-N
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Description

3-Methyl-4-nitrothiobenzamide is a chemical compound for Research Use Only and is not intended for diagnostic or therapeutic uses. The thioamide functional group is a key motif in medicinal chemistry and drug discovery, often used in the synthesis of various nitrogen and sulfur-containing heterocycles, such as thiazole derivatives which are present in several classes of therapeutic agents . Researchers may employ this compound as a versatile building block or precursor in organic synthesis, particularly in the development of novel pharmacologically active molecules. Please consult the product's Certificate of Analysis for data on purity and quality. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitrobenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-5-4-6(8(9)13)2-3-7(5)10(11)12/h2-4H,1H3,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPFIXDGSZDAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285691
Record name 3-Methyl-4-nitrobenzenecarbothioamide
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Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-22-3
Record name 3-Methyl-4-nitrobenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitrobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl 4 Nitrothiobenzamide and Its Analogues

Established Synthetic Routes to the Core 3-Methyl-4-nitrothiobenzamide Scaffold

The foundational step in producing this compound is the synthesis of its precursor, 3-methyl-4-nitrobenzamide. This is generally achieved by first preparing 3-methyl-4-nitrobenzoic acid, which is then converted to the amide.

Thionation of Corresponding Benzamides (e.g., using Lawesson's Reagent)

The conversion of the carbonyl group of a benzamide to a thiocarbonyl group is a critical step in the synthesis of thiobenzamides. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide] is a widely used and effective thionating agent for this purpose. The reaction involves heating the benzamide with Lawesson's reagent in an anhydrous solvent, such as toluene or xylene. This method is applicable to a wide range of amides, including those with various substituents.

While a specific protocol for the thionation of 3-methyl-4-nitrobenzamide is not detailed in the reviewed literature, the general procedure for thionation of benzamides with Lawesson's reagent provides a reliable synthetic route.

Alternative Synthetic Strategies for Substituted Thiobenzamides

Beyond the use of Lawesson's reagent, other methods for the synthesis of substituted thiobenzamides have been developed. These can include the use of other thionating agents like phosphorus pentasulfide (P4S10). Additionally, alternative synthetic pathways can be employed to construct the thioamide functionality.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound follows a similar two-step strategy: first, the synthesis of the corresponding N-substituted 3-methyl-4-nitrobenzamide, and second, the thionation of the resulting amide.

The N-substituted benzamides are typically prepared by reacting 3-methyl-4-nitrobenzoyl chloride with the appropriate substituted aniline. The acyl chloride can be generated from 3-methyl-4-nitrobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl2) google.comderpharmachemica.com. The subsequent reaction with an aniline derivative, often in the presence of a base like triethylamine or in an aqueous basic solution, yields the desired N-substituted benzamide derpharmachemica.commdpi.com.

N-Phenyl Derivatives

To synthesize N-phenyl-3-methyl-4-nitrothiobenzamide, the initial step is the preparation of N-phenyl-3-methyl-4-nitrobenzamide. This would involve the reaction of 3-methyl-4-nitrobenzoyl chloride with aniline.

Following the synthesis of the N-phenyl benzamide, thionation using Lawesson's reagent would yield the target N-phenyl-3-methyl-4-nitrothiobenzamide.

N-(4-Ethylphenyl) Derivatives

The synthesis of N-(4-ethylphenyl)-3-methyl-4-nitrothiobenzamide begins with the preparation of its benzamide precursor. This is achieved by reacting 3-methyl-4-nitrobenzoyl chloride with 4-ethylaniline.

The subsequent thionation of N-(4-ethylphenyl)-3-methyl-4-nitrobenzamide with Lawesson's reagent would then produce the desired N-(4-ethylphenyl)-3-methyl-4-nitrothiobenzamide.

N-(4-Methoxyphenyl) Derivatives

For the synthesis of N-(4-methoxyphenyl)-3-methyl-4-nitrothiobenzamide, the corresponding benzamide is first synthesized. A detailed procedure for a closely related isomer, N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide, has been reported and serves as an excellent model derpharmachemica.com. In this synthesis, 4-methyl-3-nitrobenzoic acid is first converted to 4-methyl-3-nitrobenzoyl chloride by reacting it with thionyl chloride derpharmachemica.com. The resulting acyl chloride is then reacted with p-anisidine (4-methoxyaniline) in the presence of triethylamine in a solvent like anhydrous tetrahydrofuran (THF) to yield N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide with a reported yield of 85% derpharmachemica.com. A similar approach can be applied to the synthesis of N-(4-methoxyphenyl)-3-methyl-4-nitrobenzamide.

The final step would be the thionation of N-(4-methoxyphenyl)-3-methyl-4-nitrobenzamide using Lawesson's reagent to afford N-(4-methoxyphenyl)-3-methyl-4-nitrothiobenzamide.

Interactive Data Table: Synthetic Overview

Target CompoundPrecursor BenzamideKey Reagents for Benzamide SynthesisThionation Reagent
This compound3-Methyl-4-nitrobenzamide3-Methyl-4-nitrobenzoic acid, SOCl2, NH3Lawesson's Reagent
N-Phenyl-3-methyl-4-nitrothiobenzamideN-Phenyl-3-methyl-4-nitrobenzamide3-Methyl-4-nitrobenzoyl chloride, AnilineLawesson's Reagent
N-(4-Ethylphenyl)-3-methyl-4-nitrothiobenzamideN-(4-Ethylphenyl)-3-methyl-4-nitrobenzamide3-Methyl-4-nitrobenzoyl chloride, 4-EthylanilineLawesson's Reagent
N-(4-Methoxyphenyl)-3-methyl-4-nitrothiobenzamideN-(4-Methoxyphenyl)-3-methyl-4-nitrobenzamide3-Methyl-4-nitrobenzoyl chloride, p-AnisidineLawesson's Reagent

N-(4-Trifluoromethylphenyl) Derivatives

The synthesis of N-(4-trifluoromethylphenyl) thiobenzamide derivatives involves the reaction of a corresponding benzaldehyde with 4-trifluoromethylaniline and a sulfur source. While a specific synthetic protocol for N-(4-trifluoromethylphenyl)-3-methyl-4-nitrothiobenzamide is not detailed in the provided research, the general synthesis of related N-aryl thioamides can be extrapolated. Typically, this would involve the condensation of 3-methyl-4-nitrobenzaldehyde with 4-trifluoromethylaniline in the presence of a thionating agent.

Key to this synthesis is the reactivity of the aromatic aldehyde and the aniline derivative. The electron-withdrawing nature of the nitro group on the benzaldehyde ring and the trifluoromethyl group on the aniline can influence the reaction conditions required.

Investigation of Substituent Effects on Reaction Yield and Selectivity

The electronic properties of substituents on both the benzaldehyde and aniline starting materials play a crucial role in determining the yield and selectivity of thiobenzamide synthesis. Electron-donating groups on the benzaldehyde ring generally increase the nucleophilicity of the carbonyl carbon, which can affect the rate of the initial condensation step with the amine. Conversely, electron-withdrawing groups, such as the nitro group in 3-methyl-4-nitrobenzaldehyde, can render the carbonyl carbon more electrophilic.

In the context of the amine, the electron-withdrawing trifluoromethyl group in 4-trifluoromethylaniline decreases the nucleophilicity of the amino group. This can impact the initial imine formation, a key intermediate in many thiobenzamide syntheses. Studies on other thiobenzamide syntheses have shown that the interplay of these electronic effects can be complex, often requiring careful optimization of reaction conditions to achieve high yields. For instance, research on the hepatotoxicity of para-substituted thiobenzamides indicates that the electron-donating ability of the substituent influences the compound's metabolic fate, which is a consideration that runs parallel to the synthetic efficiency. nih.gov

Sustainable and Green Chemistry Approaches in Thiobenzamide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioamides, aiming to reduce the environmental impact of these processes. Key areas of focus include the use of solvent-free reaction conditions and the development of heterogeneous catalytic systems.

Solvent-Free Reaction Protocols

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. rsc.org One notable solvent-free method for the synthesis of thioamides involves the use of Lawesson's reagent under microwave irradiation. organic-chemistry.org This approach has been shown to be highly efficient for the conversion of amides and other carbonyl compounds into their corresponding thio-analogues. organic-chemistry.org The reaction times are often dramatically reduced, and the work-up procedure is simplified, leading to a cleaner and more atom-economical process. organic-chemistry.org

The use of a Bronsted superacid like triflic acid has also been reported for the metal-free and solvent-free synthesis of thioamides from electron-rich arenes and isothiocyanates, offering excellent yields in short reaction times. rsc.org

Table 1: Comparison of Solvent-Based vs. Solvent-Free Thiobenzamide Synthesis

Feature Conventional Solvent-Based Synthesis Microwave-Assisted Solvent-Free Synthesis
Solvent Typically dry hydrocarbon solvents None
Reaction Time Often lengthy (hours to days) Significantly shorter (minutes)
Energy Input Conventional heating Microwave irradiation
Reagent Stoichiometry Often requires excess reagents Closer to stoichiometric amounts
Work-up Typically involves solvent extraction and chromatography Simpler, often filtration-based

| Environmental Impact | Higher due to solvent use and waste generation | Lower, aligning with green chemistry principles |

Exploration of Heterogeneous Catalysis for Thiobenzamide Formation

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for catalyst recycling. longdom.orgrroij.com In the context of thiobenzamide synthesis, montmorillonite K-10, a type of clay, has been effectively employed as a solid acid catalyst in the Willgerodt-Kindler reaction. longdom.orgrroij.comresearchgate.net This reaction is a well-established method for synthesizing thioamides from aldehydes or ketones, sulfur, and an amine. longdom.orgrroij.com

The use of montmorillonite K-10 under microwave irradiation has been shown to significantly improve the yields of phenyl(morpholino)methanethiones, a class of thioamides. longdom.orgresearchgate.net This heterogeneous system not only accelerates the reaction but also operates under more environmentally benign conditions. longdom.orgrroij.com The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity, further enhancing the sustainability of the process. longdom.org

Table 2: Performance of Montmorillonite K-10 in Willgerodt-Kindler Reaction

Reactant Condition Yield (without catalyst) Yield (with Montmorillonite K-10)

This data underscores the significant enhancement in reaction efficiency afforded by the use of a heterogeneous catalyst. longdom.orgresearchgate.net

The following outline was structured for a detailed discussion on the compound's characterization:

Structural Elucidation and Advanced Spectroscopic Characterization 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy 3.1.1. Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis 3.1.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Assignment 3.1.3. Two-Dimensional NMR Techniques for Connectivity and Proximity Elucidation 3.2. Mass Spectrometry (MS) 3.2.1. High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination 3.2.2. Fragmentation Pattern Analysis for Structural Confirmation

Information regarding the ¹H NMR, ¹³C NMR, 2D NMR, high-resolution mass spectrometry, and fragmentation patterns for this compound is not present in the currently accessible resources. While data exists for the analogous compound, 3-Methyl-4-nitrobenzamide, it is not scientifically appropriate to extrapolate that information for the thioamide derivative due to the significant electronic and structural differences between an amide and a thioamide group.

Further research or de novo synthesis and characterization of this compound would be required to generate the experimental data necessary to populate the requested article structure.

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 3-Methyl-4-nitrothiobenzamide.

Infrared spectroscopy probes the vibrational transitions within a molecule, providing characteristic absorption bands for its functional groups. While the specific IR spectrum for this compound is not widely published, analysis of the closely related compound, 3-methyl-4-nitrobenzamide, and other similar structures allows for the assignment of expected characteristic peaks. nih.gov The key functional groups in this compound are the thioamide group (-(C=S)NH₂), the nitro group (-NO₂), and the substituted benzene ring.

The thioamide group gives rise to several characteristic bands. The N-H stretching vibrations of the primary thioamide are expected to appear as a pair of bands in the region of 3400-3100 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide group, is typically observed in the range of 850-600 cm⁻¹, though its position can be influenced by coupling with other vibrations. The C-N stretching vibration of the thioamide group is expected in the 1420-1380 cm⁻¹ region.

The nitro group (-NO₂) exhibits two prominent stretching vibrations: an asymmetric stretching band typically found between 1560-1520 cm⁻¹ and a symmetric stretching band in the 1360-1320 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will also influence the C-H out-of-plane bending vibrations, which are expected in the 900-675 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Thioamide (-CSNH₂) N-H Stretching 3400-3100
C-N Stretching 1420-1380
C=S Stretching 850-600
Nitro (-NO₂) Asymmetric Stretching 1560-1520
Symmetric Stretching 1360-1320
Aromatic Ring C-H Stretching >3000
C=C Stretching 1600-1450

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint.

Key expected features in the Raman spectrum include a strong band for the symmetric stretching of the nitro group around 1350 cm⁻¹. The C=S stretching vibration, while sometimes weak in the IR spectrum, can show a more intense band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are typically strong in the Raman spectrum and provide structural information about the substitution pattern. For the related compound 3-methyl-4-nitrobenzamide, Raman spectroscopic data has been recorded, which can serve as a reference. nih.gov Analysis of similar compounds like 3-methyl-4-nitrophenol has also been conducted using FT-Raman spectroscopy, aiding in the vibrational assignment of fundamental modes. researchgate.net

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on bond lengths, bond angles, and intermolecular interactions.

Table 2: Representative Crystallographic Data for a Related Nitro-Substituted Aromatic Compound (N-(4-Methylphenylsulfonyl)-3-nitrobenzamide)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.9736 (5)
b (Å) 23.245 (2)
c (Å) 12.7197 (11)
β (°) 100.820 (4)
V (ų) 1444.4 (2)

Data for N-(4-Methylphenylsulfonyl)-3-nitrobenzamide nih.gov

The conformation of this compound is defined by the relative orientations of the thioamide and nitro groups with respect to the benzene ring. These orientations are described by torsion angles. In related structures, the dihedral angle between the plane of the benzene ring and the functional groups is a key conformational parameter. For example, in N-(4-methylphenylsulfonyl)-3-nitrobenzamide, the dihedral angle between the two aromatic rings is 86.29 (1)°. nih.gov In the molecule of methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, with a dihedral angle of 0.6 (1)°, while the methoxycarbonyl group is slightly twisted out of the plane. researchgate.net

For this compound, the key torsion angles would be C(aryl)-C(aryl)-C(thioamide)-S and C(aryl)-C(aryl)-N(nitro)-O. The planarity between the nitro group and the benzene ring is a common feature in many nitro-substituted aromatic compounds, as it allows for resonance stabilization. The thioamide group's orientation will be influenced by steric hindrance from the adjacent methyl group and by intermolecular interactions in the crystal lattice.

Table 3: Selected Torsion Angles in a Related Nitro-Substituted Aromatic Compound

Compound Torsion Angle Value (°)
N-(4-Methylphenylsulfonyl)-3-nitrobenzamide C—S—N—C -65.87 (19)

Data for N-(4-Methylphenylsulfonyl)-3-nitrobenzamide nih.gov

The thioamide and nitro groups in this compound are capable of participating in various non-covalent interactions, which dictate the supramolecular assembly in the solid state. The N-H protons of the thioamide group are strong hydrogen bond donors, while the sulfur atom of the C=S group and the oxygen atoms of the nitro group are potential hydrogen bond acceptors.

Table 4: Compounds Mentioned in this Article

Compound Name
This compound
3-Methyl-4-nitrobenzamide
3-Methyl-4-nitrophenol
N-(4-Methylphenylsulfonyl)-3-nitrobenzamide
N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine

Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape and its immediate environment, with the nature and proximity of intermolecular contacts encoded on the surface.

A key feature of this analysis is the mapping of the normalized contact distance (dnorm) onto the Hirshfeld surface. The dnorm is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The color-coding of the dnorm map provides a quick visual guide to the nature of the intermolecular contacts:

Red regions: Indicate contacts shorter than the sum of the van der Waals radii, representing close intermolecular interactions, often hydrogen bonds.

White regions: Represent contacts approximately equal to the van der Waals radii.

Blue regions: Signify contacts longer than the van der Waals radii.

Detailed Research Findings from Analogous Compounds

To illustrate the utility of Hirshfeld surface analysis, we can examine data from compounds with similar functional groups to this compound. For instance, studies on other nitro-substituted aromatic compounds and thioamide derivatives reveal recurring patterns of intermolecular interactions.

These findings suggest that for this compound, we can anticipate a variety of intermolecular contacts, including:

H···H contacts: Arising from the interactions between hydrogen atoms on the methyl group and the aromatic ring.

O···H/H···O contacts: Involving the oxygen atoms of the nitro group and hydrogen atoms from neighboring molecules.

C···H/H···C contacts: Stemming from the interactions between carbon and hydrogen atoms of the aromatic rings and methyl groups.

S···H/H···S contacts: Involving the sulfur atom of the thioamide group.

N···H/H···N contacts: Arising from the nitrogen atom of the thioamide group.

The relative contributions of these contacts can be quantified using 2D fingerprint plots, which are generated from the Hirshfeld surface analysis. These plots provide a summary of all intermolecular contacts, with distinct regions corresponding to specific interaction types.

Data from a Structurally Related Nitro-Containing Compound

The following table presents the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related compound, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. mdpi.com This data provides a valuable reference for the types and relative importance of interactions that could be expected in the crystal structure of this compound.

Intermolecular Contact TypePercentage Contribution (%)
H···H38.2
O···H/H···O31.5
C···H/H···C9.8
C···C7.3
N···O/O···N4.2
C···O/O···C3.8
N···H/H···N2.8
N···C/C···N1.4
O···O1.0

Data from a Structurally Related Thioamide-Containing Compound

For further comparison, the table below shows the intermolecular contact contributions for 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide. nih.gov

Intermolecular Contact TypePercentage Contribution (%)
H···H40.9
C···H/H···C22.2
O···H/H···O10.8
S···H/H···S7.4
N···H/H···N4.8
C···C4.7
S···C/C···S3.2
N···C/C···N2.2
O···C/C···O1.8
S···N/N···S1.0
O···N/N···O1.0

Chemical Reactivity and Transformations of 3 Methyl 4 Nitrothiobenzamide

Reactivity of the Thioamide Moiety

The thioamide group (-CSNH2) is a structural analogue of an amide group where the carbonyl oxygen is replaced by sulfur. This substitution imparts distinct reactivity. The carbon-sulfur double bond is weaker and more polarizable than a carbon-oxygen double bond, making the sulfur atom a soft nucleophile and the carbon atom a soft electrophile.

The conversion of primary thioamides into nitriles is a fundamental transformation known as dehydrosulfurization. This reaction involves the formal elimination of hydrogen sulfide (H₂S) from the thioamide moiety. While specific studies on 3-Methyl-4-nitrothiobenzamide are not prevalent in the surveyed literature, numerous methods have been established for the dehydrosulfurization of aromatic thioamides that are applicable to this substrate. researchgate.net These methods often employ metal catalysts, oxidizing agents, or other reagents to facilitate the elimination process. organic-chemistry.orgnih.gov

The reaction proceeds smoothly for a wide range of aromatic thioamides, tolerating various functional groups on the aromatic ring. researchgate.net The presence of both electron-donating and electron-withdrawing substituents is generally well-accommodated. Given this, this compound is an excellent candidate for conversion to 3-Methyl-4-nitrobenzonitrile. A variety of reagents have been shown to be effective for this type of transformation. nih.govresearchgate.net

Table 1: Selected Reagents for Dehydrosulfurization of Aromatic Thioamides

Reagent/System Conditions Generality
Iodine (I₂) / Triethylamine Room Temperature, Aerobic Effective for various aryl, vinyl, and alkyl thioamides. nih.gov
Indium(III) Triflate (In(OTf)₃) / MSTFA Toluene, Reflux Efficient for aromatic thioamides with good yields. researchgate.net
Aryne Precursors / Fluoride Source One-pot, Metal-free Provides nitriles and diaryl sulfides in very good yields. organic-chemistry.org
Dess-Martin Periodinane (DMP) Ambient Temperature Mediates efficient conversion to nitriles.

This table represents general findings for aromatic thioamides and is expected to be applicable to this compound.

The thioamide moiety is a valuable building block for the synthesis of sulfur-containing heterocycles. One of the most important applications is in the synthesis of benzothiazoles, a privileged scaffold in medicinal chemistry. mdpi.comnih.gov The formation of a benzothiazole (B30560) ring from a thiobenzamide derivative typically occurs via an intramolecular cyclization.

However, for a direct intramolecular cyclization to a simple benzothiazole, the thioamide must be attached to an appropriately substituted benzene ring, such as in an N-(2-halophenyl)thioamide or an N-(2-aminophenyl)thioamide. This compound itself does not possess the necessary ortho-substituent on its own ring to undergo a direct cyclization of this type.

Instead, this compound can act as a precursor that reacts with other molecules in an intermolecular fashion to build heterocyclic systems. For example, it could theoretically react with a 2-amino-thiophenol derivative, although such pathways are less common than the direct cyclization of thioanilides. researchgate.net The most significant cyclization pathway for this specific molecule involves the participation of its nitro group, which is discussed in section 4.2.2.

The thioamide group exhibits dual reactivity.

Nucleophilicity: The sulfur atom, due to its polarizability and lone pairs of electrons, is the primary nucleophilic center. It can react with various electrophiles, such as alkyl halides, in S-alkylation reactions to form thioimidate intermediates.

Electrophilicity: The thioamide carbon atom is electrophilic and susceptible to attack by nucleophiles. This reactivity is enhanced by the strong electron-withdrawing effect of the para-nitro group, which pulls electron density away from the reaction center. This makes the thioamide carbon of this compound particularly reactive towards strong nucleophiles.

The aromatic ring itself is deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nitro group. Conversely, the ring is activated for nucleophilic aromatic substitution, although the conditions required are typically harsh.

Chemical Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily serving as a precursor to the amino group.

The reduction of an aromatic nitro group to a primary amine is a robust and highly efficient transformation. This reaction is fundamental in synthetic chemistry, often employed to introduce a nucleophilic amino group onto an aromatic ring. For this compound, this transformation would yield 4-Amino-3-methylthiobenzamide.

While specific literature detailing this exact reduction was not found, the reaction can be reliably achieved using standard catalytic hydrogenation conditions.

Table 2: Common Conditions for Aromatic Nitro Group Reduction

Reagent/System Solvent(s) Key Features
H₂ gas, Palladium on Carbon (Pd/C) Ethanol, Methanol, Ethyl Acetate Highly efficient, clean reaction, common industrial method.
Tin(II) Chloride (SnCl₂) / HCl Ethanol, Water Classic method, effective for selective reductions.
Iron (Fe) / Acetic Acid or HCl Water, Ethanol Inexpensive, widely used, tolerates many functional groups.

The thioamide group is generally stable under many nitro reduction conditions, making the synthesis of 4-Amino-3-methylthiobenzamide a feasible and straightforward process.

A powerful synthetic strategy involving this compound is intramolecular reductive cyclization. This process combines the reduction of the nitro group and a subsequent cyclization in a single synthetic operation. uni-hohenheim.de

In this pathway, the nitro group is first reduced in situ to the corresponding amino group, generating the intermediate 4-Amino-3-methylthiobenzamide. This intermediate does not need to be isolated. The newly formed, nucleophilic amino group is positioned ortho to the thioamide. It can then readily attack the electrophilic carbon of the thioamide group. The subsequent elimination of a molecule of water leads to the formation of a stable, fused heterocyclic system: a substituted benzothiazole.

This transformation converts this compound into 7-Methyl-1,3-benzothiazol-2-amine. This reaction is a highly efficient method for constructing the benzothiazole core from readily available starting materials and represents one of the most valuable potential transformations of the title compound. Reagents like sodium dithionite or catalytic hydrogenation in the presence of an acid catalyst can promote this type of reductive cyclization.

Reactivity of the Methyl Substituent

Specific studies detailing condensation and alkylation reactions at the benzylic position of this compound are not available in the current body of scientific literature. While the benzylic position of methyl groups on aromatic rings is generally susceptible to such reactions, no research has been published that specifically investigates this for this compound.

Coordination Chemistry and Metal Complexation

There is no available research on the synthesis and characterization of metal complexes involving this compound as a ligand, including with Mercury(II).

Without synthesized and characterized metal complexes of this compound, the ligand binding modes and geometries within such coordination compounds remain undetermined.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Due to the lack of dedicated research, specific data from quantum chemical calculations on 3-Methyl-4-nitrothiobenzamide is unavailable. Such studies would typically involve sophisticated computational methods to elucidate the molecule's electronic properties, which are fundamental to understanding its reactivity and behavior.

Information regarding the optimized molecular geometry, bond lengths, and bond angles of this compound, which would be determined through energy minimization calculations, is not present in the current body of scientific literature. These calculations are crucial for identifying the most stable three-dimensional conformation of the molecule.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity and its role in chemical reactions. Without specific computational studies on this compound, the energies and distributions of these orbitals remain undetermined.

Computational Prediction of Spectroscopic Properties

The simulation of spectroscopic data through computational methods provides valuable insights that complement experimental findings. However, no such theoretical predictions have been published for this compound.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. At present, there are no published studies that have performed such calculations for this compound to predict its ¹H and ¹³C NMR spectra.

The simulation of infrared (IR) and Raman spectra can help in the assignment of vibrational modes observed in experimental spectra. The absence of computational studies on this compound means that no theoretical vibrational spectra are available for analysis.

Reaction Mechanism Investigations

Computational chemistry is frequently employed to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. There is currently no published research that computationally explores the reaction mechanisms involving this compound.

No Publicly Available Research Found for "this compound"

Following a comprehensive search of scientific databases and literature, no specific theoretical or computational chemistry studies detailing the properties and interactions of the compound This compound were found. The requested article, which was to be structured around specific computational analyses—including transition state characterization, reaction intermediate elucidation, and intermolecular interaction modeling—cannot be generated with scientifically accurate and detailed research findings as no published data appears to exist for this particular molecule.

The search for information pertaining to the synthetic pathways, energy barriers, hydrogen bonding, van der Waals forces, and aromatic stacking interactions of this compound did not yield any relevant results. While computational studies are common for analogous compounds such as substituted benzamides and other thioamides, this specific molecule has not been the subject of published theoretical investigation according to the available data.

Therefore, the content for the following outlined sections cannot be provided:

Intermolecular Interaction Modeling

Aromatic Stacking Interactions in Solid State Structures

Without primary or secondary research sources, the creation of a thorough and scientifically accurate article as per the user's instructions is not possible.

Applications of 3 Methyl 4 Nitrothiobenzamide in Advanced Organic Synthesis

Role as a Synthetic Precursor and Intermediate

The primary and most well-documented role of 3-Methyl-4-nitrothiobenzamide is as a crucial intermediate in multi-step synthetic sequences. Its utility stems from the reactivity of the thioamide and the potential for transformation of the nitro group.

Precursors for the Synthesis of 2-(4-aminophenyl)benzothiazole Derivatives

This compound is a key intermediate in the synthesis of 2-(4-aminophenyl)benzothiazole derivatives. researchgate.netmdpi.com This class of compounds is of significant interest due to their potent and selective antitumor properties. mdpi.comnih.gov The synthesis involves a multi-step process where the thiobenzamide is a central component leading to the formation of the benzothiazole (B30560) core.

The general synthetic pathway proceeds as follows:

Amide Formation: The synthesis typically begins with the reaction of an aniline with a 3-methyl-4-nitrobenzoyl chloride to form the corresponding benzamide.

Thionation: The resulting benzamide is then treated with a thionating agent, such as Lawesson's reagent, to convert the amide functional group into a thioamide. This step yields this compound derivatives. researchgate.net

Oxidative Cyclization: The this compound derivative undergoes an intramolecular oxidative cyclization to form the 2-aryl-benzothiazole ring system. A common reagent for this step is potassium ferricyanide (K₃Fe(CN)₆) in an alkaline solution. researchgate.net

Nitro Group Reduction: Finally, the nitro group on the phenyl ring is reduced to an amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final 2-(4-aminophenyl)benzothiazole product. researchgate.net

A specific example is the synthesis of N-(Phenyl)-3-methyl-4-nitrothiobenzamide, which serves as a direct precursor in this sequence. researchgate.net

Table 1: Synthetic Pathway to 2-(4-aminophenyl)benzothiazole Derivatives

Step Reactants Reagents Product
1 Aniline, 3-Methyl-4-nitrobenzoyl chloride Pyridine or SOCl₂ 3-Methyl-4-nitro-N-phenylbenzamide
2 3-Methyl-4-nitro-N-phenylbenzamide Lawesson's reagent 3-Methyl-4-nitro-N-phenylthiobenzamide
3 3-Methyl-4-nitro-N-phenylthiobenzamide K₃Fe(CN)₆, NaOH 2-(3-Methyl-4-nitrophenyl)benzothiazole derivative

This table is based on the general synthetic scheme described in the literature. researchgate.net

Building Blocks for Complex Nitrogen and Sulfur-Containing Heterocyclic Scaffolds

The primary application of this compound as a building block is in the construction of the 2-(4-aminophenyl)benzothiazole scaffold. derpharmachemica.comnih.gov This scaffold is a prominent example of a complex nitrogen and sulfur-containing heterocycle. The benzothiazole ring system itself is a significant pharmacophore found in a variety of biologically active compounds. nih.gov The synthesis demonstrates the utility of the thioamide group in forming the thiazole portion of the final molecule through an intramolecular cyclization. While its use in creating other diverse heterocyclic systems is not extensively documented, its role in forming the benzothiazole core is a clear indicator of its potential as a building block for sulfur-nitrogen heterocycles.

Utility in Divergent Synthetic Pathways

Currently, there is a lack of specific research in the scientific literature detailing the use of this compound as a central intermediate in divergent synthetic pathways. Divergent synthesis involves using a common intermediate to create a library of structurally distinct compounds. While the product of its primary reaction, 2-(4-amino-3-methylphenyl)benzothiazole, can certainly be a starting point for further diversification and divergent synthesis, the role of this compound itself in such a capacity has not been a focus of reported research.

Contributions to Methodological Development in Organic Synthesis

The contributions of this compound to methodological development in organic synthesis appear to be limited, with its application being highly specific to its role as a synthetic intermediate.

Catalytic Applications as Ligands or Organocatalysts

There is no significant evidence in the scientific literature to suggest that this compound is used as a ligand for metal catalysts or as an organocatalyst. Its chemical structure does not possess the typical features of common ligands or organocatalysts, and its documented reactivity is centered on its transformation into other compounds rather than facilitating reactions.

Involvement in Multi-Component Reactions

A review of the available scientific literature does not indicate any specific involvement of this compound in multi-component reactions (MCRs). MCRs are reactions where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. The known synthetic routes involving this compound are sequential, multi-step processes rather than single-pot, multi-component reactions.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Atom-Economical Synthetic Routes

The current synthesis of thioamides often involves traditional methods that may lack efficiency or generate significant waste. Future research should focus on developing greener and more atom-economical routes to 3-Methyl-4-nitrothiobenzamide. A significant challenge lies in moving away from classical thionating agents, which can be harsh and produce stoichiometric byproducts.

Promising future directions include the exploration of multicomponent reactions. For instance, a one-pot synthesis involving 3-methyl-4-nitrobenzaldehyde, an amine source, and elemental sulfur would represent a highly efficient and atom-economical approach. mdpi.com Such catalyst-free and solvent-free conditions would further enhance the green credentials of the synthesis. mdpi.com Another avenue for investigation is the use of thiols as a synthon for the thioamide group, which is an environmentally friendly, atom-economical, and step-economical oxidation process. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RouteStarting MaterialsPotential AdvantagesKey Research Challenges
Classical Thionation 3-Methyl-4-nitrobenzamide, Lawesson's ReagentWell-established methodologyHarsh reaction conditions, stoichiometric waste
Multicomponent Reaction 3-Methyl-4-nitrobenzaldehyde, Amine, Elemental SulfurHigh atom economy, operational simplicity, potentially catalyst-freeOptimization of reaction conditions for the specific substrate, control of selectivity
From Thiols 3-Methyl-4-nitrobenzyl thiol, Oxidant, Nitrogen SourceAvoids exogenous sulfur reagents, step-economicalDevelopment of suitable oxidation systems, substrate scope limitations
Decarboxylative Thioamidation 3-Methyl-4-nitrophenylacetic acid, Amine, Elemental SulfurTransition-metal-free, use of readily available starting materialsReaction mechanism elucidation, improving reaction efficiency

The development of these novel synthetic strategies will be crucial for making this compound more accessible for further research and potential applications.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing nitro group and the thioamide functionality, suggest a rich and largely unexplored reactivity. Future research should aim to uncover novel transformations that leverage these properties.

The thioamide group is known to be a versatile synthon for the synthesis of various heterocyclic compounds. springerprofessional.de Investigations into the cyclization reactions of this compound could lead to the discovery of new classes of nitrogen- and sulfur-containing heterocycles with potential biological activity. For example, its reaction with suitable reagents could yield novel thiadiazoles or thiazoles. nih.gov

Furthermore, the nitro group offers a handle for a variety of chemical modifications. Its reduction to an amine would provide access to 4-amino-3-methylthiobenzamide, a compound with a significantly different electronic profile and potential for further functionalization. The selective reduction of the nitro group in the presence of the thioamide functionality remains a challenge that needs to be addressed.

Advanced Characterization Techniques for Elucidating Dynamic Processes

The thioamide bond exhibits interesting dynamic properties, including restricted rotation and the potential for tautomerism. Advanced characterization techniques will be instrumental in gaining a deeper understanding of these processes for this compound.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy could be employed to study the rotational barrier around the C-N bond of the thioamide group. This would provide insights into the electronic and steric effects of the 3-methyl and 4-nitro substituents on the bond's character. Additionally, advanced techniques like two-dimensional NMR (COSY, HMQC, HMBC) will be essential for unambiguous structural elucidation of any new compounds derived from this molecule.

Computational chemistry and theoretical studies will also play a vital role in complementing experimental data. springerprofessional.de Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, providing a theoretical framework for understanding the observed reactivity and spectroscopic data.

Scalable and Industrially Relevant Synthesis Methodologies

For this compound to find practical applications, the development of scalable and industrially viable synthetic methods is paramount. A significant challenge in this area is the transition from laboratory-scale batch processes to continuous flow manufacturing.

Flow chemistry offers several advantages for the synthesis of fine chemicals, including improved heat and mass transfer, enhanced safety, and the potential for automation. Future research should focus on adapting the most promising synthetic routes for this compound to a continuous flow setup. This will require careful optimization of reaction parameters such as temperature, pressure, residence time, and catalyst loading.

Another important aspect of industrial scalability is the purification of the final product. The development of non-chromatographic purification methods, such as crystallization or extraction, will be crucial for reducing costs and environmental impact.

Expansion into New Chemical Domains Beyond Current Scope

The unique structural features of this compound make it a promising candidate for applications in various chemical domains that have yet to be explored. Thioamides have been incorporated into biologically active compounds to enhance their properties. ku.dkchemrxiv.orgnih.gov

One exciting avenue for future research is the investigation of its potential as a building block in medicinal chemistry. The thioamide functional group is an isostere of the amide bond and can modulate the biological activity and pharmacokinetic properties of peptides and other bioactive molecules. researchgate.net The presence of the nitro group also opens up possibilities for its use as a precursor to compounds with potential antimicrobial or anticancer activities.

In the field of materials science, the aromatic and polar nature of this compound suggests its potential use as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). springerprofessional.de These materials have applications in gas storage, catalysis, and sensing. The sulfur atom of the thioamide group can act as a soft donor for metal ions, leading to the formation of novel materials with interesting structural and functional properties.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-4-nitrothiobenzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound typically involves multi-step protocols, including nitration, thioamide formation, and functional group protection. For example, intermediates like 3-methylbenzamide may undergo nitration at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Thioamide introduction often employs Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene at reflux . Key optimization parameters include:

  • Temperature control : Critical during nitration to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve thioamide formation efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Step Reagents/Conditions Yield
NitrationHNO₃/H₂SO₄, 0–5°C60–70%
Thioamide FormationLawesson’s reagent, toluene, reflux50–65%

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include:
  • Aromatic protons (δ 7.5–8.2 ppm, integrating for nitro and methyl groups).
  • Thiocarbonyl (C=S) resonance at δ 190–210 ppm in ¹³C NMR .
    • Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (m/z 211.05 for C₈H₈N₂O₂S) and fragmentation patterns .
    • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect nitro-related degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in biological data (e.g., antimicrobial vs. inactive results) often stem from assay variability or structural impurities. Methodological solutions include:

  • Standardized Assays : Use CLSI/M07-A11 guidelines for antimicrobial testing to ensure reproducibility .
  • Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products.
  • Structural Confirmation : Single-crystal X-ray diffraction to verify compound identity and rule out isomerization .

Q. What mechanistic insights exist for this compound’s interaction with bacterial targets?

Computational and experimental studies suggest the nitro group enables redox cycling, generating reactive oxygen species (ROS) that disrupt bacterial membranes. Key approaches:

  • Molecular Docking : Simulations with E. coli nitroreductase (PDB: 1YAH) reveal binding affinity at the flavin cofactor site .
  • In Vitro ROS Assays : Fluorometric probes (e.g., DCFH-DA) quantify ROS levels in treated bacterial cultures .
  • Resistance Studies : Serial passage experiments under sub-MIC conditions identify mutations in nitroreductase genes .

Q. How can the compound’s stability under physiological conditions be improved for in vivo studies?

Stability challenges (e.g., nitro group reduction in serum) require formulation strategies:

  • Prodrug Design : Mask the nitro group as a protected amine (e.g., Boc or acetyl derivatives) to delay metabolism .
  • Nanocarrier Encapsulation : Liposomal or PLGA nanoparticles enhance plasma half-life and target tissue accumulation .
  • pH-Sensitive Delivery : Functionalize with enteric coatings to prevent gastric degradation .

Methodological Recommendations

  • Data Reproducibility : Validate synthetic protocols across ≥3 independent batches and report yields ± standard deviation .
  • Biological Replicates : Use n ≥ 6 for in vitro assays and include vehicle/positive controls to minimize variability .
  • Structural Analog Libraries : Synthesize derivatives (e.g., 3-ethyl-4-nitro or chloro-substituted) to establish structure-activity relationships (SAR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.